Pasireotide acetate is derived from natural somatostatin, a peptide hormone that regulates the endocrine system and inhibits the secretion of several other hormones. It is classified as a somatostatin receptor agonist due to its ability to activate somatostatin receptors, leading to downstream effects on hormone secretion. The compound is utilized in clinical settings for managing conditions characterized by excessive hormone production.
The synthesis of pasireotide acetate involves several steps that can vary depending on the method employed. One notable approach includes the use of solid-phase peptide synthesis techniques, which allow for the construction of the peptide chain in a controlled manner.
Recent advancements have reported a scalable synthesis method yielding about 15%, which enhances its feasibility for commercial production .
The molecular formula of pasireotide acetate is CHNOS, with a molecular weight of approximately 837.0 g/mol. The structure consists of a cyclic framework that stabilizes its conformation and enhances receptor binding affinity.
Pasireotide acetate undergoes various chemical reactions primarily related to its interaction with somatostatin receptors. These interactions can be categorized into:
The efficacy of pasireotide in reducing growth hormone levels can be attributed to these receptor-mediated reactions .
Pasireotide acetate exerts its pharmacological effects by binding predominantly to somatostatin receptor subtype 5, which is often overexpressed in growth hormone-secreting pituitary adenomas.
Pasireotide acetate displays several notable physical and chemical properties:
These properties are critical for formulating effective delivery systems for therapeutic use.
Pasireotide acetate has several applications in medical science:
Pasireotide acetate is a structurally complex cyclohexapeptide with the systematic name cyclo[(2S)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-prolyl] acetate. Its molecular formula is C₅₈H₆₆N₁₀O₉·C₂H₄O₂ (free base plus acetate counterion), corresponding to a molecular weight of 1107.26 g/mol [2] [9]. The molecule features a distinctive 18-membered macrocyclic ring formed through a peptide bond between the C-terminal proline residue and the N-terminal phenylglycine moiety [3] [8].
The structural complexity arises from several key elements: (1) The inclusion of D-tryptophan at position 2, which enhances metabolic stability compared to L-configured analogs; (2) A benzyl-protected tyrosine residue (Tyr(Bzl)) that influences receptor binding specificity; and most notably, (3) A (4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-proline residue that creates a unique carbamate extension arm terminating in a free amino group [1] [3] [8]. This modified proline residue distinguishes pasireotide from first-generation somatostatin analogs like octreotide and provides enhanced binding to somatostatin receptor subtypes, particularly sst5 [1] [6].
Table 1: Key Structural Features of Pasireotide Acetate
Position | Amino Acid Residue | Modification | Structural Significance |
---|---|---|---|
1 | (2S)-2-phenylglycine (Phg) | N-terminal | Stabilizes cyclic structure |
2 | Tryptophan | D-configuration | Enhances metabolic stability |
3 | Lysine | Free ε-amino group | Enables salt formation |
4 | Tyrosine | O-benzyl protection | Modulates receptor affinity |
5 | Phenylalanine | None | Hydrophobic core interaction |
6 | Proline | 4-(2-aminoethylcarbamoyl)oxy | Unique sst5 binding determinant |
The three-dimensional configuration features a β-turn conformation stabilized by intramolecular hydrogen bonds between the Phe⁵ CO and Phg¹ NH groups, as well as between the Tyr⁴ CO and Trp² NH groups [3]. This rigid conformation is essential for high-affinity binding to somatostatin receptors. The acetate counterion neutralizes the basic lysine side chain and the terminal amino group on the proline extension, forming a stable crystalline solid that appears as a white to off-white powder [7] [9].
The synthesis of pasireotide acetate employs solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization and purification, with several critical optimization points developed to address challenges in racemization, cyclization efficiency, and purification.
The manufacturing process begins with the attachment of Fmoc-Tyr(Bzl)-OH to a 3-methoxybenzylhydryl amine (SASRIN) resin via an ester linkage [3] [7]. Sequential coupling of protected amino acids proceeds in the C-to-N direction using Fmoc chemistry. The synthesis requires specific attention to the coupling of the non-natural amino acid (4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-proline, which is prepared in a separate synthesis sequence starting from trans-4-hydroxyproline methyl ester [3]. This precursor undergoes Fmoc protection followed by reaction with triphosgene and N-Boc diaminoethane to yield the carbamate extension with 49% yield over two steps after recrystallization [3].
Critical synthetic challenges include:
Process improvements have focused on enhancing the yield of the cyclization step, which traditionally represents the major bottleneck. Recent patent applications describe fragment coupling approaches where two tripeptide fragments are synthesized separately and then joined, significantly improving overall yield to >99% purity by HPLC [3]. The final purification employs preparative reverse-phase HPLC using C18 columns with gradients of acetonitrile in water containing 0.1% trifluoroacetic acid, followed by conversion to the acetate salt by ion-exchange chromatography or salt formation during final crystallization [3] [7].
Pasireotide acetate demonstrates complex physicochemical behavior due to its peptidic nature and structural complexity. The compound appears as a hygroscopic, white to off-white powder with limited aqueous solubility (approximately 1 mg/mL in water at 25°C) but improved solubility in dimethyl sulfoxide (100 mg/mL) [2] [9]. The acetate salt form significantly enhances stability compared to the free base, particularly by reducing oxidation and hydrolysis rates [9].
Table 2: Physicochemical Properties of Pasireotide Acetate
Property | Characteristic | Conditions/Notes |
---|---|---|
Appearance | White to off-white powder | Crystalline form |
Solubility in water | ~1 mg/mL (0.90 mM) | Requires warming to 60°C and sonication |
Solubility in DMSO | 100 mg/mL (90.31 mM) | Hygroscopic, use newly opened solvent |
pKa values | Estimated 6.5 (carboxyl), 9.5-10.5 (amino groups) | Predicted from structure |
Partition coefficient (log P) | ~3.2 | Octanol/water system |
Melting point | Decomposition before melting | >200°C |
Stability studies reveal several degradation pathways:
Optimal stability is maintained at -80°C under nitrogen in lyophilized form, with recommended storage at -20°C to -25°C in desiccated conditions for short-term use [2] [9]. In solution, stability decreases dramatically, requiring acidic conditions (pH 3-5) for storage and immediate use after reconstitution [5]. The hygroscopic nature necessitates careful handling in low-humidity environments to prevent hydration-related degradation [9].
Quality control of pasireotide acetate employs orthogonal analytical techniques to monitor identity, purity, potency, and stability. The primary methods include reverse-phase HPLC, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and capillary electrophoresis.
HPLC methods utilize C18 columns (e.g., Atlantis dC18, 50×2.1 mm, 5 μm) with gradient elution employing mobile phase A (water with 0.5% acetic acid and 0.05% trifluoroacetic acid) and mobile phase B (acetonitrile with 0.5% acetic acid and 0.05% trifluoroacetic acid) [5] [9]. This system achieves baseline separation of pasireotide from its primary impurities within 4 minutes, with detection at 280 nm to exploit the indole chromophore [5]. The inclusion of trifluoroacetic acid is critical for minimizing peak tailing and improving resolution of closely related peptides [5].
For impurity profiling, LC-MS/MS provides superior specificity. A validated method with a dynamic range of 0.5-250 ng/mL in plasma matrices employs μElution solid-phase extraction for sample preparation, followed by detection using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) [5]. Key transitions monitored include m/z 440.3 → 120.1 for pasireotide and m/z 446.3 → 126.1 for the stable isotope-labeled internal standard ([M+6]SOM230) [5]. This method achieves precision of ≤7.8% CV and accuracy within ±5.6% bias at the lower limit of quantitation (0.5 ng/mL) [5].
Stability-indicating methods include:
Table 3: Stability Profile of Pasireotide Acetate Under Various Conditions
Stress Condition | Major Degradation Products | Susceptibility | Recommended Controls |
---|---|---|---|
Acidic hydrolysis (0.1N HCl, 24h) | Carbamate hydrolysis products | High | pH control during processing |
Basic hydrolysis (0.1N NaOH, 24h) | Deamidation, racemization | Moderate to high | Avoid alkaline conditions |
Oxidative stress (0.3% H₂O₂, 24h) | Tryptophan oxidation products | High | Antioxidants, oxygen exclusion |
Thermal stress (60°C, 48h) | Aggregates, deamidation | Moderate | Cold chain maintenance |
Photostress (1.2 million lux hours) | Tryptophan photooxidation | Moderate | Light-protected packaging |
Validation parameters for these methods include specificity, linearity (R² >0.999 over 50-150% of test concentration), precision (<2% RSD), accuracy (98-102%), and robustness to minor method variations [5]. Additional characterization techniques include nuclear magnetic resonance spectroscopy for structural confirmation (particularly ¹H, ¹³C, and 2D COSY/TOCSY for proline modification analysis), and ion chromatography for acetate counterion quantification [3] [9].
Table 4: Standardized Nomenclature for Pasireotide Acetate
Nomenclature System | Designation |
---|---|
Chemical Abstracts Service (CAS) Registry Number | 396091-76-2 |
IUPAC Name | acetic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate |
Synonyms | SOM230 acetate; Signifor®; Cyclo[Phg-DTrp-Lys-Tyr(Bzl)-Phe-(2-aminoethy-carbamoyloxy-Pro)] acetate |
Sequence | Cyclo[{4-(NH₂-C₂H₄-NH-CO-O-)Pro}-Phg-D-Trp-Lys-Tyr(4-Bzl)-Phe] acetate |
Molecular Formula | C₆₀H₇₀N₁₀O₁₁·C₂H₄O₂ |
SMILES Notation | CC(O)=O.NCCCC[C@@H]1NC(=O)C@@HNC(=O)C@@Hc1ccccc1 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8